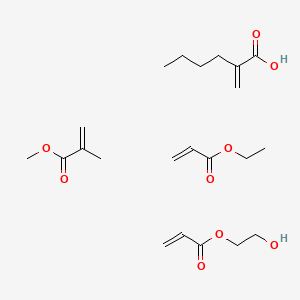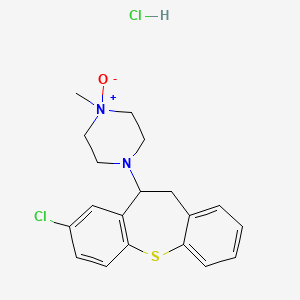
Octoclothepin N-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octoclothepin N-oxide hydrochloride is a derivative of octoclothepin, an antipsychotic compound belonging to the tricyclic group. It was originally developed for the treatment of schizophrenic psychosis and has been studied for its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides, including octoclothepin N-oxide hydrochloride, typically involves the oxidation of tertiary amines. Common oxidizing agents include hydrogen peroxide, peracids, and sodium perborate. For instance, sodium percarbonate in the presence of rhenium-based catalysts can efficiently oxidize tertiary nitrogen compounds to N-oxides under mild conditions . The resulting N-oxide can be converted to its hydrochloride form for increased stability .
Industrial Production Methods
Industrial production of N-oxides often employs continuous flow processes for efficiency and safety. For example, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol has been shown to produce N-oxides in high yields . This method is advantageous due to its greener and more efficient nature compared to traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
Octoclothepin N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of tertiary amines to N-oxides.
Reduction: Reduction of N-oxides back to tertiary amines, often catalyzed by liver microsomes in the presence of NADPH.
Substitution: N-oxides can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, sodium perborate.
Reduction: NADPH, liver microsomes, anaerobic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Tertiary amines (e.g., octoclothepin).
Scientific Research Applications
Octoclothepin N-oxide hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of N-oxides.
Industry: Utilized in the development of new pharmaceuticals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of octoclothepin N-oxide hydrochloride involves its reduction to octoclothepin by liver microsomes. This reduction is facilitated by NADPH and is inhibited by carbon monoxide and oxygen . The compound acts as an antagonist at various dopamine and serotonin receptors, contributing to its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Clorotepine: Another antipsychotic of the tricyclic group with similar pharmacological properties.
Perathiepin: A related compound used as a basis for developing pharmacophores for dopamine receptor antagonists.
Uniqueness
Octoclothepin N-oxide hydrochloride is unique due to its N-oxide functionality, which imparts distinct chemical and biological properties. This functionality enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
32860-01-8 |
|---|---|
Molecular Formula |
C19H22Cl2N2OS |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-1-methyl-1-oxidopiperazin-1-ium;hydrochloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-22(23)10-8-21(9-11-22)17-12-14-4-2-3-5-18(14)24-19-7-6-15(20)13-16(17)19;/h2-7,13,17H,8-12H2,1H3;1H |
InChI Key |
BDKCFOARQOUQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


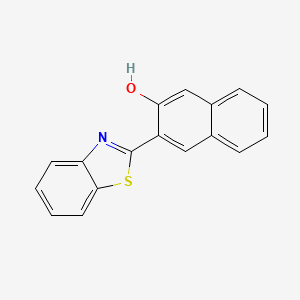
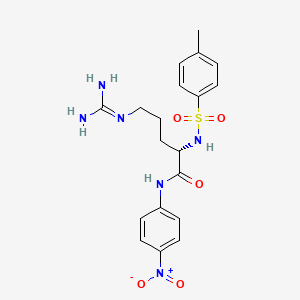
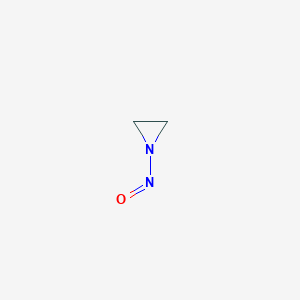
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
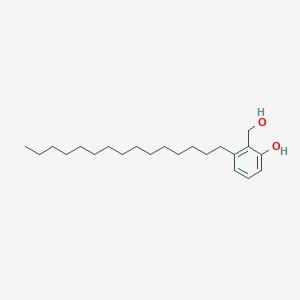
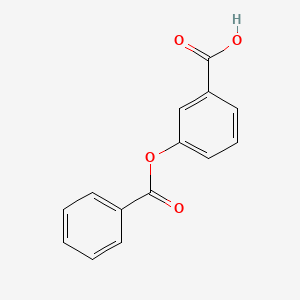
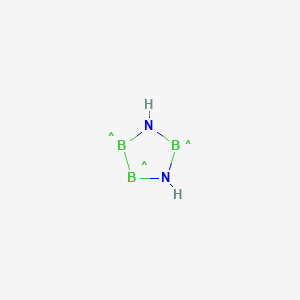
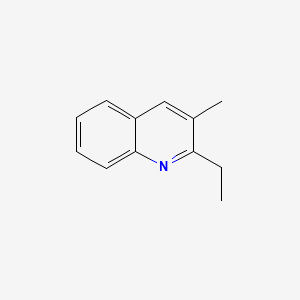
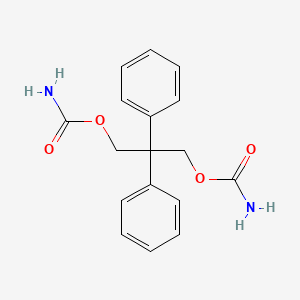
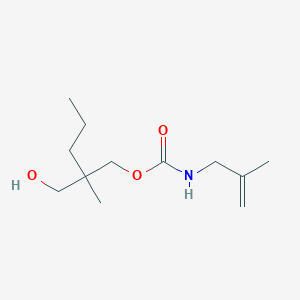
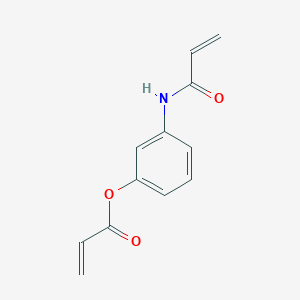
![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)
